molecular formula C11H14BrNS B13276141 N-(2-bromophenyl)thian-4-amine

N-(2-bromophenyl)thian-4-amine

Cat. No.: B13276141
M. Wt: 272.21 g/mol
InChI Key: JLYRHPHAGKKEIH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)thian-4-amine is a chemical compound with the molecular formula C11H14BrNS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-4-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)thian-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)thian-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)thian-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)thian-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . In cancer cells, it can induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)thian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(2-bromophenyl)thian-4-amine

InChI

InChI=1S/C11H14BrNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

JLYRHPHAGKKEIH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2Br

Origin of Product

United States

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